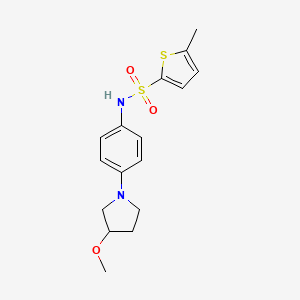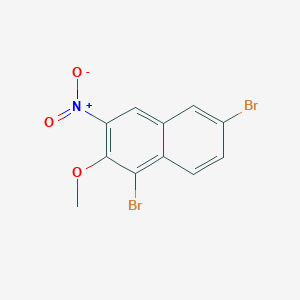
2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 267.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Peptidomimetics and Tetrahydrofurane Amino Acids
One significant application of derivatives related to 2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one involves the development of novel δ-sugar amino acids. These compounds, such as (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid, offer potential in peptidomimetics due to their conformationally restricted structures, mimicking dipeptide glycine-alanine. Their synthesis from catalytic pyrolysis products of cellulose highlights an efficient route for producing these unique amino acids with potential biological and pharmaceutical applications (Defant et al., 2011).
Tautomerism and Alkylation Studies
Research into the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines, which share structural similarities with the compound , has provided insights into the effects of various substituents on tautomer ratios. These studies are crucial for understanding the reactivity and potential biological activity of purine derivatives, offering pathways to novel compounds with specific properties (Roggen & Gundersen, 2008).
Synthesis of Purine Derivatives
The synthesis of purine derivatives, including those with a tetrahydrofuranyl group, is another area of interest. Such compounds have been synthesized through reactions involving dihydropurines and dihydrofuran, leading to derivatives like α-(aminomethylene)-9-(tetrahydrofuran-2-yl)-9H-purine-6-acetonitrile. These synthetic pathways enable the exploration of new molecules for potential pharmacological activities (Hamamichi & Miyasaka, 1990).
Nucleoside Analogues and Biological Activity
The development of unusual benzimidazole nucleosides, which resemble the structure and potential functionality of the compound in focus, illustrates the broad interest in creating nucleoside analogues for diverse biological applications. These analogues have been investigated for a range of pharmaceutical and biochemical properties, including antiviral and antitumor activities, showcasing the compound's relevance in the synthesis of bioactive molecules (SinghYadava & Yadav, 2008).
Probing Adenylyl Cyclases
Research on ATP analogs, specifically those modified with fluorescent groups, exemplifies the application of purine derivatives in studying enzyme binding sites and functions. Such studies are pivotal in understanding the molecular mechanisms of enzymes like adenylyl cyclases, which play critical roles in cellular signaling pathways (Emmrich et al., 2010).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one involves the protection of the hydroxyl groups, followed by the formation of the tetrahydrofuran ring, and then the introduction of the purine ring. The final step involves deprotection of the hydroxyl groups to obtain the desired compound.", "Starting Materials": [ "2,6-diaminopurine", "4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbaldehyde", "acetic anhydride", "triethylamine", "methanol", "sodium borohydride", "iodine", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups of 4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbaldehyde using acetic anhydride and triethylamine to obtain the corresponding acetal.", "Step 2: Addition of sodium borohydride to the acetal to reduce the aldehyde group to a primary alcohol.", "Step 3: Formation of the tetrahydrofuran ring by treating the primary alcohol with iodine in the presence of hydrochloric acid.", "Step 4: Protection of the amino group of 2,6-diaminopurine using acetic anhydride and triethylamine to obtain the corresponding acetamide.", "Step 5: Introduction of the purine ring by treating the acetamide with the tetrahydrofuran intermediate in the presence of sodium hydroxide.", "Step 6: Deprotection of the hydroxyl groups using hydrochloric acid to obtain the desired compound, 2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one.", "Step 7: Purification of the compound by recrystallization from diethyl ether." ] } | |
CAS番号 |
22837-44-1 |
分子式 |
C10H13N5O4 |
分子量 |
267.245 |
IUPAC名 |
2-amino-9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m1/s1 |
InChIキー |
YKBGVTZYEHREMT-SRQIZXRXSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2761017.png)
![2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B2761020.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2761021.png)
![1-[4-[3-(Imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2761024.png)


![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2761027.png)
![N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide](/img/structure/B2761029.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2761032.png)

![(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2761034.png)


